molecular formula C15H17ClN6OS B14929270 4-chloro-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14929270
M. Wt: 364.9 g/mol
InChI Key: XSMMTDYQONZCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a piperazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE
  • **4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

What sets 4-CHLORO-1-METHYL-N-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C15H17ClN6OS

Molecular Weight

364.9 g/mol

IUPAC Name

4-chloro-1-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H17ClN6OS/c1-20-10-11(16)13(19-20)14(23)18-15(24)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,23,24)

InChI Key

XSMMTDYQONZCPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.